
4-Fluorothiobenzamide
Overview
Description
4-Fluorothiobenzamide (CAS 22179-72-2) is a fluorinated aromatic thioamide with the molecular formula C₇H₆FNS and a molecular weight of 155.19 g/mol . It features a fluorine substituent at the para position of the benzene ring and a thioamide (-C(=S)NH₂) functional group. Key physicochemical properties include a melting point range of 146–148°C and a purity of ≥97% in commercial samples . This compound is utilized in organic synthesis, particularly in the preparation of heterocyclic inhibitors and small-molecule drug candidates. For example, it serves as a precursor in synthesizing 5-(2-(4-fluorophenyl)thiazol-4-yl)indolin-2-one, a compound studied for its interaction with the Artemis endonuclease .
Preparation Methods
The synthesis of 4-Fluorothiobenzamide generally follows the introduction of the thioamide group onto a 4-fluorobenzene derivative. The key precursor is often 4-fluorobenzonitrile or 4-fluorobenzoyl chloride, which undergoes transformation to the corresponding thioamide.
Preparation of 4-Fluorothiophenol as a Key Intermediate
A critical intermediate in some synthetic routes is 4-fluorothiophenol, which can be converted to this compound. According to a detailed patented process, 4-fluorothiophenol is prepared via a multi-step reaction starting from 4-fluorobenzenesulphonyl chloride:
- Step 1: Reaction of 4-fluorobenzenesulphonyl chloride with sodium hydrogen sulfite in aqueous solution to form sodium 4-fluorobenzenesulphinate.
- Step 2: Reduction of the sulphinate solution with sulfur dioxide to yield 4,4'-difluorodiphenyl disulphide.
- Step 3: Reduction of the disulphide with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol sodium salt.
- Step 4: Acidification and extraction to isolate 4-fluorothiophenol.
This process achieves high yields (up to 98% for the disulphide intermediate) and high purity, with careful control of pH (6.3–6.7) and temperature (35–80 °C) during the initial sulphonyl chloride reaction.
Conversion of 4-Fluorothiophenol to this compound
While direct literature on the conversion of 4-fluorothiophenol to this compound is limited, classical synthetic methods for thiobenzamides involve the reaction of corresponding nitriles or amides with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). The general approach is:
- Starting from 4-fluorobenzonitrile or 4-fluorobenzamide,
- Treatment with sulfurizing reagents to replace the carbonyl oxygen with sulfur,
- Resulting in the formation of this compound.
This method is consistent with standard thioamide synthesis protocols reported in organic synthesis literature.
Summary Table of Preparation Methods
Research Findings and Notes
- The patented process for 4-fluorothiophenol preparation is notable for its high yield and purity, achieved by careful control of reaction parameters and sequential reduction steps.
- The use of sodium borohydride reduction in a water-miscible solvent is critical for converting disulphide intermediates to thiophenol derivatives without side reactions.
- Photocatalytic oxidative cyclization studies reveal the chemical behavior of thioamide groups under light and catalytic conditions, which may inform future synthetic modifications of this compound.
- Safety considerations include the toxicity of thiobenzamide derivatives and the need for proper handling to avoid exposure to toxic fumes during decomposition.
Chemical Reactions Analysis
4-Fluorothiobenzamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzamide.
Reduction: Reduction reactions can convert it into 4-fluorobenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include 4-fluorobenzamide, 4-fluorobenzylamine, and various substituted derivatives .
Scientific Research Applications
Synthesis and Characterization
4-Fluorothiobenzamide can be synthesized through various chemical methods that involve the introduction of a fluorine atom into the thiobenzamide framework. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Antimicrobial Properties
Recent studies have demonstrated that fluorinated compounds, including this compound derivatives, exhibit significant antimicrobial activity. A notable study reported the synthesis of new benzoylthiourea derivatives with fluorine substituents, which were tested against various bacterial strains. The results indicated that compounds with fluorine exhibited enhanced antibacterial effects against Escherichia coli and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Fluorinated Thiourea Derivatives
Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|---|
This compound | Antibacterial | E. coli | 8 |
This compound | Antifungal | C. albicans | 4 |
Trifluoromethyl Derivative | Antibacterial | Pseudomonas aeruginosa | 16 |
The incorporation of fluorine not only improves the binding affinity to microbial targets but also influences the pharmacokinetic properties of the compounds, enhancing their therapeutic potential against resistant strains .
Antiviral Applications
In addition to antimicrobial properties, this compound derivatives have been explored for their antiviral activities. Research has identified a series of substituted benzamides that inhibit the entry of Ebola and Marburg viruses. These compounds demonstrated promising efficacy in vitro, indicating potential for further development as antiviral agents .
Table 2: Antiviral Efficacy of Benzamide Derivatives
Compound Name | Virus Type | EC50 (µM) |
---|---|---|
CBS1118 | Ebola Virus | <10 |
CBS1118 | Marburg Virus | <10 |
The findings suggest that modifications to the benzamide structure can lead to significant improvements in antiviral activity, highlighting the versatility of fluorinated compounds in therapeutic applications .
Case Studies
- Antimicrobial Resistance : A study focused on developing new antimicrobial agents to combat resistance highlighted the effectiveness of fluorinated thiourea derivatives. The research underscored the importance of modifying existing structures to enhance efficacy against resistant strains .
- Ebola Virus Inhibition : In response to recent Ebola outbreaks, researchers synthesized a range of benzamide derivatives, including those with fluorine substitutions. These compounds were found to inhibit viral entry effectively, suggesting their potential as therapeutic agents during outbreaks .
Mechanism of Action
The mechanism of action of 4-fluorothiobenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as a precursor for the synthesis of inhibitors that target enzymes like dipeptidyl peptidase IV. The fluorine atom in its structure enhances its binding affinity and specificity towards these targets, leading to effective inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Thiobenzamides
4-Chlorothiobenzamide (CAS 2521-24-6)
- Molecular Formula : C₇H₆ClNS
- Molecular Weight : 171.65 g/mol
- Key Differences: The chlorine atom, being larger and less electronegative than fluorine, increases molecular weight and may enhance lipophilicity. This could influence solubility and reactivity in nucleophilic substitutions.
4-Bromothiobenzamide
- Molecular Formula : C₇H₆BrNS
- Molecular Weight : 216.10 g/mol
- A crystallographic study confirmed its planar thioamide group and intermolecular hydrogen bonding, which may stabilize its solid-state structure .
4-Fluorothiobenzamide vs. Halogenated Analogs
This may favor specific reactivity pathways, such as cyclocondensation reactions .
Methoxy-Substituted Analog: 4-Methoxythiobenzamide
- Molecular Formula: C₈H₉NOS
- Molecular Weight : 167.23 g/mol
- Key Differences: The methoxy (-OCH₃) group is electron-donating, which opposes the electron-withdrawing effect of fluorine.
Substitution Pattern Variants
3-{[(4-Fluorophenyl)methyl]amino}benzamide (CAS 1042534-72-4)
- Molecular Formula : C₁₄H₁₃FN₂O
- Molecular Weight : 248.27 g/mol
- Key Differences: The fluorine atom is located on a benzyl side chain rather than the benzamide core.
Biological Activity
4-Fluorothiobenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its interactions with biological systems, mechanisms of action, and relevant case studies that highlight its significance.
This compound is characterized by the presence of a fluorine atom attached to a thiobenzamide structure. The molecular formula is C7H6FNS, and it has a molecular weight of approximately 171.19 g/mol. This compound's unique structure allows it to interact with various biological targets, influencing cellular processes.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : Studies show that this compound can inhibit specific enzymes, such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition may have implications for treating neurological disorders .
- Protein Binding : The compound has demonstrated the ability to bind effectively to certain proteins and enzymes, suggesting a role in modulating protein functions.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment .
Case Study 1: Enzymatic Inhibition
A study focused on the impact of this compound on MAO activity revealed significant inhibition at varying concentrations. The results indicated that higher concentrations of the compound led to increased inhibition rates, suggesting potential therapeutic applications in managing conditions related to altered neurotransmitter levels.
Concentration (µM) | MAO Inhibition (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
This data underscores the compound's potential as a neuroprotective agent .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that further exploration into the compound's mechanism could lead to new treatments for bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluorothiobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorination of thiobenzamide precursors using fluorinating agents like Selectfluor® under anhydrous conditions (e.g., DMF as solvent, 60–80°C) yields this compound . Reaction parameters such as temperature, solvent polarity, and stoichiometry significantly impact purity. Yield optimization requires monitoring via TLC/HPLC and purification via column chromatography .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer : Combined use of -NMR, -NMR, and FT-IR is critical. -NMR (δ ~ -110 ppm) confirms fluorine substitution, while thiocarbonyl (C=S) stretches appear at ~1250 cm in FT-IR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] = 170.03). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 200°C. For long-term storage, lyophilization and storage at -20°C under inert gas (argon) minimize hydrolysis of the thiocarbonyl group . Accelerated degradation studies (40°C/75% RH for 6 months) assess shelf-life .
Q. What biological activity screens are suitable for preliminary evaluation of this compound?
- Methodological Answer : Use in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) or enzyme inhibition (e.g., tyrosine kinase or proteases). Dose-response curves (IC) and cytotoxicity assays (e.g., MTT on HEK293 cells) establish selectivity . Statistical validation via ANOVA ensures reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Meta-analysis of published data with attention to solvent systems (DMSO vs. aqueous) and control groups clarifies trends .
Q. What computational strategies predict the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Quantum mechanical calculations (DFT) optimize the compound’s geometry, while QSAR models correlate electronic properties (e.g., Fukui indices) with activity . Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How do structural modifications (e.g., fluorination position) alter the pharmacokinetic profile of this compound?
- Methodological Answer : Compare analogs via logP (lipophilicity), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation). Fluorine at the para position enhances metabolic resistance due to electron-withdrawing effects, as shown in LC-MS/MS metabolite profiling .
Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?
Properties
IUPAC Name |
4-fluorobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFOHZWOKJQOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176715 | |
Record name | 4-Fluorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-72-2 | |
Record name | 4-Fluorothiobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22179-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorothiobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022179722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorothiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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